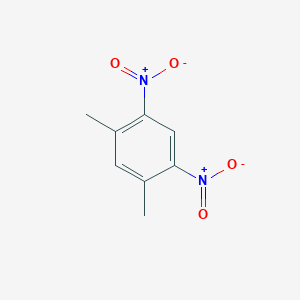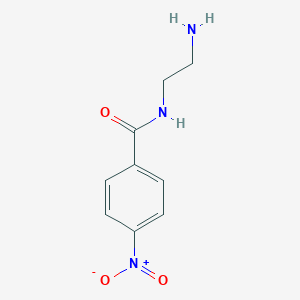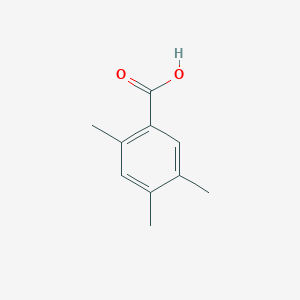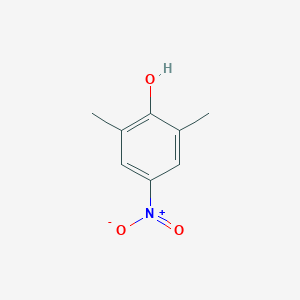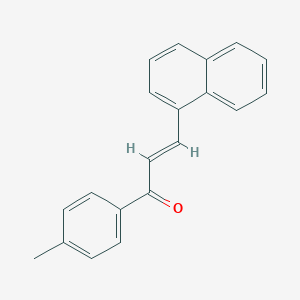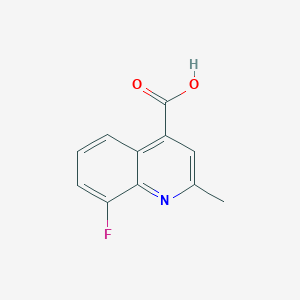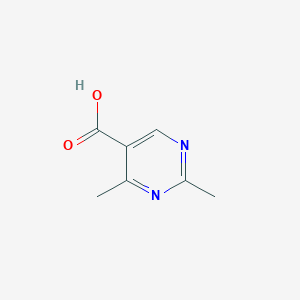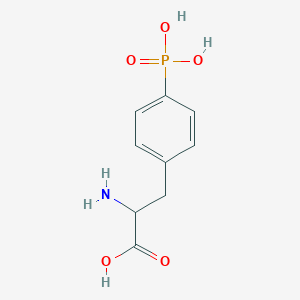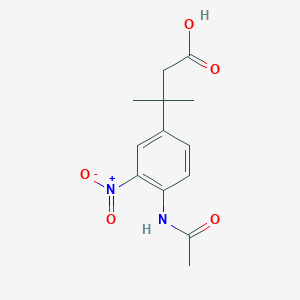
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as ANBMTA and is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs). ANBMTA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Mechanism Of Action
The exact mechanism of action of ANBMTA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever. ANBMTA has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
ANBMTA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. ANBMTA has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, ANBMTA has been found to have antioxidant properties, which may contribute to its anticancer activity.
Advantages And Limitations For Lab Experiments
One of the advantages of using ANBMTA in lab experiments is its relatively low cost and ease of synthesis. ANBMTA has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experiments. However, ANBMTA has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions that can be explored in the study of ANBMTA. One area of research is the development of new synthetic methods for ANBMTA that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of ANBMTA. Finally, the potential use of ANBMTA in combination with other drugs for the treatment of cancer should be explored further.
In conclusion, ANBMTA is a chemical compound that has potential applications in various fields of scientific research. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been found to have anticancer activity. ANBMTA has advantages and limitations for lab experiments, and future directions for research include the development of new synthetic methods and investigation of its molecular mechanisms.
Synthesis Methods
ANBMTA can be synthesized through a multistep process that involves the reaction of 3-methylbutanoic acid with acetic anhydride, followed by the reaction of the resulting compound with 4-amino-3-nitrophenol in the presence of a catalyst. The final product is obtained through the process of recrystallization.
Scientific Research Applications
ANBMTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. ANBMTA has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer activity.
properties
CAS RN |
33214-73-2 |
|---|---|
Product Name |
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid |
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(4-acetamido-3-nitrophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)14-10-5-4-9(6-11(10)15(19)20)13(2,3)7-12(17)18/h4-6H,7H2,1-3H3,(H,14,16)(H,17,18) |
InChI Key |
NQZPOLRJLCSBSF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
Other CAS RN |
33214-73-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)

